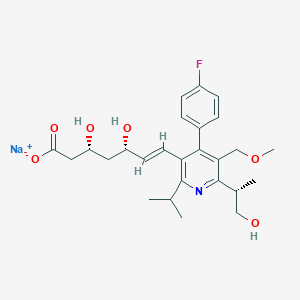

羟基西立伐他汀钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hydroxy Cerivastatin Sodium Salt is a synthetic statin, a class of drugs used to lower cholesterol levels in the blood. It is a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol. This compound is particularly effective in reducing low-density lipoprotein cholesterol and triglycerides, making it valuable in the treatment of hypercholesterolemia and mixed dyslipidemia .

科学研究应用

Hydroxy Cerivastatin Sodium Salt has a wide range of scientific research applications:

Chemistry: Used as a model compound to study enzyme inhibition and drug metabolism.

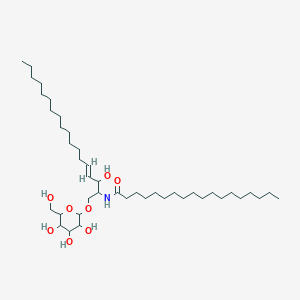

Biology: Investigated for its effects on cellular cholesterol levels and lipid metabolism.

Medicine: Primarily used to treat hypercholesterolemia and mixed dyslipidemia.

Industry: Utilized in the pharmaceutical industry for the development of cholesterol-lowering medications.

生化分析

Biochemical Properties

Hydroxy Cerivastatin Sodium Salt interacts with the enzyme HMG-CoA reductase, which is responsible for converting HMG-CoA to mevalonate, a precursor of sterols such as cholesterol . By inhibiting this enzyme, Hydroxy Cerivastatin Sodium Salt decreases cholesterol in hepatic cells, leading to upregulation of LDL-receptors and an increase in hepatic uptake of LDL-cholesterol from the circulation .

Cellular Effects

Hydroxy Cerivastatin Sodium Salt has been shown to inhibit the cell cycle and induce apoptosis in various cell types . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines .

Molecular Mechanism

The molecular mechanism of Hydroxy Cerivastatin Sodium Salt involves its binding to HMG-CoA reductase, inhibiting the enzyme’s activity . This leads to a decrease in the production of mevalonate, a precursor of cholesterol, thus reducing cholesterol levels in the cell .

Temporal Effects in Laboratory Settings

The effects of Hydroxy Cerivastatin Sodium Salt have been studied over time in laboratory settings. It has been found that the drug’s effects on cholesterol levels and cell function are consistent over time .

Dosage Effects in Animal Models

In animal models, the effects of Hydroxy Cerivastatin Sodium Salt have been observed to vary with dosage . For instance, in WHHL rabbits, a low-density lipoprotein receptor-deficient animal model, cerivastatin was administered at a dose of 0.6 mg kg(-1) day(-1) for 32 weeks, leading to a decrease in plasma cholesterol levels and suppression of atherosclerosis .

Metabolic Pathways

Hydroxy Cerivastatin Sodium Salt is involved in the mevalonate pathway, where it inhibits the enzyme HMG-CoA reductase . This leads to a decrease in the production of mevalonate, a precursor of cholesterol, thus reducing cholesterol levels in the cell .

Transport and Distribution

Hydroxy Cerivastatin Sodium Salt is highly bound to plasma proteins (>99%) . The volume of distribution at steady state of about 0.3 L/kg indicates that the drug penetrates only moderately into tissue; conversely, preclinical studies have shown a high affinity for liver tissue, the target site of action .

Subcellular Localization

The subcellular localization of Hydroxy Cerivastatin Sodium Salt is primarily at the site of its target enzyme, HMG-CoA reductase . This enzyme is located in the endoplasmic reticulum of cells, where it plays a crucial role in the mevalonate pathway that leads to the production of cholesterol .

准备方法

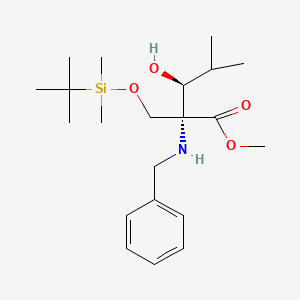

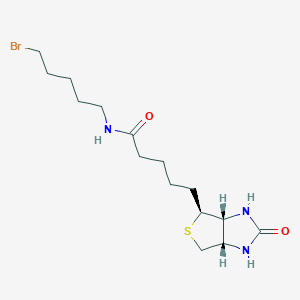

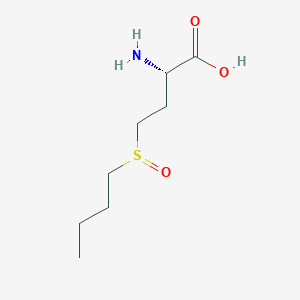

Synthetic Routes and Reaction Conditions

Hydroxy Cerivastatin Sodium Salt is synthesized through a multi-step process involving the formation of a pyridine derivative. The key steps include the demethylation of the benzylic methyl ether moiety and the stereoselective hydroxylation of the 6-isopropyl substituent . The synthesis typically involves the use of cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, to catalyze these reactions .

Industrial Production Methods

In industrial settings, the production of Hydroxy Cerivastatin Sodium Salt involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography for purification .

化学反应分析

Types of Reactions

Hydroxy Cerivastatin Sodium Salt undergoes several types of chemical reactions, including:

Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of metabolites such as M-1 and M-23.

Reduction: Though less common, reduction reactions can occur under specific conditions.

Substitution: Involves the replacement of functional groups within the molecule, often facilitated by specific reagents.

Common Reagents and Conditions

Oxidation: Cytochrome P450 enzymes (CYP2C8 and CYP3A4) are commonly used.

Reduction: Reducing agents such as sodium borohydride may be employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include the metabolites M-1 and M-23, which retain similar inhibitory activity against hydroxymethylglutaryl-coenzyme A reductase as the parent compound .

作用机制

Hydroxy Cerivastatin Sodium Salt exerts its effects by competitively inhibiting hydroxymethylglutaryl-coenzyme A reductase, the enzyme responsible for converting hydroxymethylglutaryl-coenzyme A to mevalonate, a precursor of cholesterol . This inhibition leads to a decrease in cholesterol synthesis in hepatic cells, upregulation of low-density lipoprotein receptors, and increased uptake of low-density lipoprotein cholesterol from the circulation .

相似化合物的比较

Similar Compounds

- Fluvastatin

- Atorvastatin

- Rosuvastatin

Uniqueness

Hydroxy Cerivastatin Sodium Salt is unique due to its high potency and effectiveness at low doses. It has a lower risk of drug-drug interactions compared to other statins, as it is metabolized by multiple cytochrome P450 enzymes, reducing the likelihood of metabolic inhibition .

属性

CAS 编号 |

189060-31-9 |

|---|---|

分子式 |

C26H34FNNaO6 |

分子量 |

498.5 g/mol |

IUPAC 名称 |

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-6-[(2S)-1-hydroxypropan-2-yl]-5-(methoxymethyl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C26H34FNO6.Na/c1-15(2)25-21(10-9-19(30)11-20(31)12-23(32)33)24(17-5-7-18(27)8-6-17)22(14-34-4)26(28-25)16(3)13-29;/h5-10,15-16,19-20,29-31H,11-14H2,1-4H3,(H,32,33);/b10-9+;/t16-,19-,20-;/m1./s1 |

InChI 键 |

TUYBKPRGKCUDGR-ZZDRRHRHSA-N |

SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)CO)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |

手性 SMILES |

C[C@H](CO)C1=NC(=C(C(=C1COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O)C(C)C.[Na] |

规范 SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)CO)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O.[Na] |

同义词 |

(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-[(1S)-2-hydroxy-1-methylethyl]-5-(methoxymethyl)-2-(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt; M-23 Metabolite; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy](/img/structure/B1140034.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid](/img/structure/B1140038.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)

![1-chloro-2-[(E)-2-ethoxyethenyl]benzene](/img/structure/B1140047.png)

![sodium;4-[(Z)-N'-(4-iodoanilino)-N-(4-nitrophenyl)iminocarbamimidoyl]-3-sulfobenzenesulfonate](/img/structure/B1140052.png)